Biotin-PEG4-Hydrazide

Biotinylation Glycoprotein labeling Conjugation

Achieve reliable glycoprotein biotinylation without protein aggregation. Biotin-PEG4-Hydrazide (CAS 756525-97-0) solves the solubility limitations of Biotin-Hydrazide and Biotin-LC-Hydrazide through its hydrophilic PEG4 spacer. • Directly soluble in aqueous buffers-eliminates DMSO/DMF denaturation risk • 31.3 Å spacer ensures unobstructed streptavidin/avidin binding • Cell-impermeant: enables exclusive extracellular labeling on intact cells Ideal for glycoproteomics, PROTAC synthesis, and immunoprecipitation workflows. Consistent ≥98% purity with reliable cold-chain supply.

Molecular Formula C21H39N5O7S
Molecular Weight 505.6 g/mol
Cat. No. B8022244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-Hydrazide
Molecular FormulaC21H39N5O7S
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
InChIInChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1
InChIKeyPSBJJOWIACLJAQ-ZWOKBUDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-Hydrazide: Technical Specifications for Biotinylation Reagent Procurement


Biotin-PEG4-Hydrazide (CAS: 756525-97-0) is a heterobifunctional biotinylation reagent comprising a biotin affinity tag, a four-unit polyethylene glycol (PEG4) spacer, and a hydrazide reactive group [1]. It is primarily utilized for the covalent labeling of aldehyde- or ketone-containing biomolecules—most notably glycoproteins following mild periodate oxidation—via stable hydrazone bond formation [2]. The PEG4 spacer imparts hydrophilicity, enhances aqueous solubility, and extends the biotin moiety approximately 31.3 Å from the target molecule to reduce steric hindrance during avidin/streptavidin binding .

Why Biotin-PEG4-Hydrazide Cannot Be Substituted with Generic Biotin-Hydrazide or Biotin-LC-Hydrazide


Substituting Biotin-PEG4-Hydrazide with structurally related alternatives such as Biotin-Hydrazide or Biotin-LC-Hydrazide introduces critical performance liabilities. The absence of a hydrophilic PEG spacer in Biotin-Hydrazide results in complete water insolubility, while the hydrocarbon spacer in Biotin-LC-Hydrazide confers only limited aqueous solubility (≤5 mM) [1][2]. These solubility deficits frequently cause protein aggregation and precipitation in bioconjugation workflows, directly compromising experimental reproducibility . Furthermore, the shorter spacer arm of Biotin-LC-Hydrazide (24.7 Å) compared to Biotin-PEG4-Hydrazide (31.3 Å) increases steric hindrance, reducing avidin/streptavidin accessibility and diminishing detection sensitivity in downstream assays [3]. The evidence below quantifies these differentiations.

Quantitative Differentiation of Biotin-PEG4-Hydrazide: Head-to-Head Evidence vs. Closest Analogs


Aqueous Solubility: Biotin-PEG4-Hydrazide vs. Biotin-Hydrazide and Biotin-LC-Hydrazide

Biotin-PEG4-Hydrazide is fully water-soluble due to its PEG4 spacer, enabling direct dissolution in aqueous buffers without organic co-solvents. In contrast, Biotin-Hydrazide (no spacer) is water insoluble, and Biotin-LC-Hydrazide (hydrocarbon spacer) exhibits limited solubility of ≤5 mM in water [1][2]. This solubility differential is structural: the PEG4 spacer transfers hydrophilicity to the conjugate, preventing aggregation of labeled proteins, whereas non-PEGylated analogs precipitate in aqueous reaction conditions .

Biotinylation Glycoprotein labeling Conjugation

Spacer Arm Length: 31.3 Å for Biotin-PEG4-Hydrazide vs. 24.7 Å for Biotin-LC-Hydrazide

The PEG4 spacer in Biotin-PEG4-Hydrazide provides a total extended length of 31.3 Å from the target molecule to the biotin moiety . This is 6.6 Å longer than the 24.7 Å spacer arm of Biotin-LC-Hydrazide [1]. The extended reach reduces steric interference between the labeled biomolecule and the avidin/streptavidin binding pocket, thereby enhancing binding efficiency in immunoprecipitation and affinity purification applications .

Biotin-streptavidin Steric hindrance Affinity purification

Aggregation Prevention: Biotin-PEG4-Hydrazide vs. Biotin-LC-Hydrazide

Biotin-PEG4-Hydrazide conjugates remain soluble and non-aggregated in aqueous solution, whereas Biotin-LC-Hydrazide and other non-PEGylated biotin reagents frequently induce protein precipitation due to hydrophobic interactions [1]. The PEG4 spacer acts as a hydrophilic shield, maintaining the native solubility profile of the labeled biomolecule and eliminating non-specific binding artifacts .

Protein aggregation Bioconjugation Labeling efficiency

Purity Benchmark: Biotin-PEG4-Hydrazide vs. Commercial Alternatives

Commercially available Biotin-PEG4-Hydrazide from reputable vendors is supplied at ≥94% purity as determined by HPLC, with some sources offering >98% purity [1]. This purity specification is critical for quantitative bioconjugation where stoichiometric control is required. Lower-purity alternatives may contain unreactive species or side products that skew labeling efficiency calculations.

Quality control HPLC purity Procurement specification

Cell Surface Specificity: Cell-Impermeant Labeling with Biotin-PEG4-Hydrazide

The hydrophilic PEG4 spacer renders Biotin-PEG4-Hydrazide cell-impermeant, restricting biotinylation exclusively to extracellular glycoproteins on intact cells . This contrasts with Biotin-LC-Hydrazide, which is documented as membrane-permeable and thus labels both surface and intracellular aldehyde-containing targets [1]. The spatial restriction enables unambiguous mapping of cell surface glycoproteomes.

Cell surface labeling Glycoproteomics Membrane protein

PROTAC Linker Utility: Biotin-PEG4-Hydrazide as a Validated Building Block

Biotin-PEG4-Hydrazide is a validated PEG-based linker for the synthesis of proteolysis-targeting chimeras (PROTACs), as documented in multiple commercial and academic sources [1]. The hydrazide functionality provides a conjugation handle for aldehyde/ketone-containing ligands, while the PEG4 spacer contributes optimal flexibility for ternary complex formation. This application-specific utility distinguishes it from simpler biotin-hydrazide compounds not optimized for PROTAC assembly.

PROTAC Targeted protein degradation Chemical biology

Optimal Use Cases for Biotin-PEG4-Hydrazide Based on Quantitative Differentiation


Cell Surface Glycoproteomics: Unambiguous Mapping of Extracellular Glycoproteins

The cell-impermeant property of Biotin-PEG4-Hydrazide enables exclusive labeling of extracellular glycoproteins on intact cells following mild periodate oxidation of sialic acid residues . This spatial restriction eliminates false-positive signals from intracellular glycoproteins, a limitation encountered with membrane-permeable alternatives such as Biotin-LC-Hydrazide. The extended 31.3 Å spacer further ensures efficient capture of labeled proteins on streptavidin resins without steric occlusion .

High-Sensitivity Affinity Purification and Immunoprecipitation (IP)

In immunoprecipitation workflows where efficient avidin/streptavidin binding is critical, the 31.3 Å PEG4 spacer of Biotin-PEG4-Hydrazide provides superior accessibility compared to the 24.7 Å spacer of Biotin-LC-Hydrazide . The hydrophilic spacer also prevents aggregation of labeled antibodies or target proteins during storage and pull-down, ensuring quantitative recovery and reproducible detection by Western blot or mass spectrometry .

Aqueous Bioconjugation of Sensitive Biomolecules Without Organic Co-Solvents

For labeling proteins, antibodies, or carbohydrates that are sensitive to denaturation by DMSO or DMF, Biotin-PEG4-Hydrazide is the only hydrazide-activated biotin reagent that can be dissolved directly in aqueous buffers [1]. This eliminates the need for organic co-solvents required by Biotin-Hydrazide and Biotin-LC-Hydrazide, preserving native protein conformation and activity throughout the labeling reaction [2].

PROTAC Synthesis: Validated PEG Linker for Ternary Complex Optimization

Biotin-PEG4-Hydrazide serves as a validated building block for assembling PROTAC molecules, with the hydrazide group enabling conjugation to aldehyde/ketone-functionalized ligands . The PEG4 spacer provides an optimal balance of flexibility and length for productive ternary complex formation between the E3 ligase, target protein, and PROTAC molecule [3]. Using a pre-validated linker accelerates PROTAC development timelines compared to de novo linker design.

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